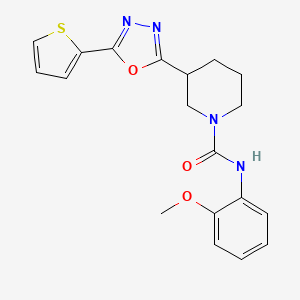
N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The compound can be synthesized through various methods involving the reaction of piperidine derivatives with 1,3,4-oxadiazole and thiophene moieties. The synthetic routes often utilize microwave-assisted techniques or solvent-free conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
| 6a | HeLa | 2.41 | Caspase activation |
| 7b | PANC-1 | 0.22 | Cell cycle arrest |
These compounds demonstrated greater efficacy than standard chemotherapeutics like doxorubicin in certain assays .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate strong activity against various pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 4a | Staphylococcus aureus | 0.25 |
| 5a | Escherichia coli | 0.22 |
| 7b | Pseudomonas aeruginosa | 0.30 |
These results suggest that modifications to the oxadiazole core can enhance antimicrobial efficacy .
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : Flow cytometry assays revealed that certain derivatives induce apoptosis in cancer cells through the upregulation of p53 and activation of caspases .
- Cell Cycle Arrest : Some compounds were found to halt the cell cycle at specific phases, leading to reduced proliferation rates in cancerous cells .
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives against human cancer cell lines. The study reported that several compounds exhibited significant cytotoxicity at low concentrations and induced apoptosis through mitochondrial pathways . Another investigation focused on the antimicrobial properties of these compounds, highlighting their effectiveness against resistant strains of bacteria .
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-25-15-8-3-2-7-14(15)20-19(24)23-10-4-6-13(12-23)17-21-22-18(26-17)16-9-5-11-27-16/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLOBNDVMPUKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














